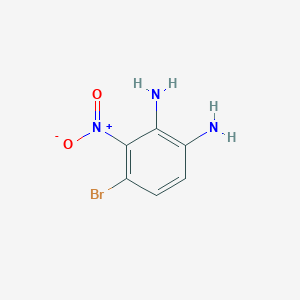

4-Bromo-3-nitrobenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXICRJJECIZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567384 | |

| Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147021-89-4 | |

| Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-3-nitrobenzene-1,2-diamine, a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and novel organic materials. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and its application as a versatile building block in medicinal chemistry.

Chemical Identity and Structure

The compound, this compound, is an aromatic amine derivative of benzene. Its structure is characterized by a benzene ring substituted with two adjacent amino groups (at positions 1 and 2), a nitro group (at position 3), and a bromine atom (at position 4).

-

IUPAC Name: this compound[1]

-

CAS Number: 147021-89-4[1]

-

Molecular Formula: C₆H₆BrN₃O₂[1]

-

Canonical SMILES: C1=CC(=C(C(=C1N)N)--INVALID-LINK--[O-])Br[1]

-

InChI Key: UJXICRJJECIZTR-UHFFFAOYSA-N[1]

The presence of ortho-diamine functionality, combined with the electron-withdrawing nitro group and the reactive bromine atom, makes this molecule a highly valuable and versatile precursor in synthetic chemistry.

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below. It should be noted that experimental data for melting point and solubility are not consistently reported in publicly available literature.

| Property | Value | Source |

| Molecular Weight | 232.04 g/mol | [2] |

| Density | 1.901 g/cm³ | [2] |

| Boiling Point | 352.4 °C at 760 mmHg | [2] |

| Flash Point | 166.9 °C | [2] |

| Refractive Index | 1.735 | [2] |

| Vapor Pressure | 3.86 x 10⁻⁵ mmHg at 25°C | [2] |

| Storage Temperature | Room temperature, inert atmosphere, keep in dark | [2] |

| Melting Point | Not Available | [2] |

| Solubility | Not Available | [2] |

Experimental Protocols

Proposed Synthesis of this compound

The introduction of a nitro group onto the 4-bromo-o-phenylenediamine ring requires careful control to achieve the desired regioselectivity and to prevent oxidation of the amine groups. A standard strategy involves the protection of the amino groups via acetylation, followed by nitration and subsequent deprotection.

Logical Workflow for Synthesis

Protocol:

-

Step 1: Protection (Diacetylation) of 4-Bromo-o-phenylenediamine

-

To a stirred solution of 4-bromo-o-phenylenediamine (1.0 eq) in glacial acetic acid, slowly add acetic anhydride (2.2 eq) at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N,N'-(4-bromo-1,2-phenylene)diacetamide.

-

-

Step 2: Nitration of the Protected Diamine

-

Add the N,N'-(4-bromo-1,2-phenylene)diacetamide (1.0 eq) in portions to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid (e.g., 1:1 v/v).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Filter the precipitate, wash with cold water until neutral, and dry to obtain N,N'-(4-bromo-3-nitro-1,2-phenylene)diacetamide.

-

-

Step 3: Deprotection (Acid Hydrolysis)

-

Suspend the crude nitrated diacetyl compound in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).

-

Heat the mixture to reflux for 4-8 hours, monitoring for the disappearance of the starting material by TLC.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the free diamine.

-

Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Application in Heterocyclic Synthesis: Preparation of Benzimidazoles

The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The Phillips condensation, which involves reacting an o-phenylenediamine with a carboxylic acid under acidic conditions, is a common method.

Signaling Pathway for Benzimidazole Synthesis

Protocol: Synthesis of 2-Methyl-5-bromo-6-nitro-1H-benzimidazole

-

Reaction Setup:

-

In a round-bottom flask, combine this compound (1.0 eq) and glacial acetic acid (5.0 eq, serving as both reactant and solvent).

-

Add 4M hydrochloric acid as a catalyst.

-

-

Condensation:

-

Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.

-

Monitor the progress of the reaction by TLC, observing the formation of a new, more polar spot corresponding to the benzimidazole product.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the acidic solution into a beaker of ice water and carefully neutralize with concentrated ammonium hydroxide until the product precipitates completely (typically around pH 7-8).

-

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration.

-

-

Purification:

-

Wash the filter cake with copious amounts of cold water to remove any residual salts.

-

Dry the crude product under vacuum.

-

The product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield the pure 2-methyl-5-bromo-6-nitro-1H-benzimidazole.

-

This protocol can be adapted for a wide range of carboxylic acids or aldehydes to generate a library of substituted benzimidazoles for screening in drug discovery programs. The compound's unique substitution pattern makes it a valuable tool for creating new chemical entities with potential therapeutic applications.

References

Technical Guide: 4-Bromo-3-nitrobenzene-1,2-diamine (CAS 147021-89-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitrobenzene-1,2-diamine, with CAS number 147021-89-4, is a substituted aromatic diamine that serves as a versatile and crucial building block in synthetic organic chemistry. Its unique structure, featuring ortho-disposed amine functionalities, a bromine atom, and a nitro group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those of pharmaceutical and material science interest. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, key reactions and applications, and safety information for this compound.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that experimental data for properties such as melting point and solubility are not consistently reported in publicly available literature; therefore, some values are computed predictions.[1][2][3][4]

| Property | Value | Reference(s) |

| CAS Number | 147021-89-4 | [1][2] |

| Molecular Formula | C₆H₆BrN₃O₂ | [1][2] |

| Molecular Weight | 232.04 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Bromo-3-nitro-1,2-benzenediamine, 4-Bromo-3-nitro-o-phenylenediamine | [1] |

| Appearance | Solid (Specific color not consistently reported) | - |

| Melting Point | Not Available (N/A) | [1][4] |

| Boiling Point | 352.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.901 g/cm³ (Predicted) | [1] |

| Flash Point | 166.9 °C (Predicted) | [1] |

| Solubility | Not Available (N/A) | [1] |

| Storage Temperature | Room temperature, under inert atmosphere, keep in dark place | [1] |

Spectroscopic Data

| Technique | Data / Expected Characteristics |

| ¹H NMR | Predicted: Aromatic protons would appear as distinct signals in the aromatic region (~6.0-8.0 ppm). The protons on the benzene ring will show coupling patterns influenced by the bromo, nitro, and two amine substituents. The amine protons (-NH₂) would likely appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. |

| ¹³C NMR | Predicted: Six distinct signals are expected in the aromatic region (~100-150 ppm) for the benzene ring carbons. The carbon atoms attached to the electron-withdrawing nitro group and the bromine atom would be significantly shifted. The carbons attached to the amino groups would also show characteristic shifts. |

| Mass Spectrometry (MS) | Expected: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would involve the loss of the nitro group (NO₂) and other fragments. PubChem lists a GC-MS spectrum is available.[3] |

| Infrared (IR) | Expected: Characteristic absorption bands would be observed for N-H stretching of the amine groups (typically ~3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) (~1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively), and C-Br stretching in the fingerprint region. PubChem lists a vapor phase IR spectrum is available.[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the regioselective nitration of its precursor, 4-bromo-benzene-1,2-diamine.[1] The following is a representative protocol adapted from standard nitration procedures for aromatic amines.

Reaction Scheme:

References

physical and chemical properties of 4-Bromo-3-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-nitrobenzene-1,2-diamine. The information presented is compiled from various chemical data sources and is intended to serve as a foundational resource for its application in research and development, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Physical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, and two adjacent amine groups.[1] This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrN₃O₂ | [1][2] |

| Molecular Weight | 232.04 g/mol | [1][2] |

| CAS Number | 147021-89-4 | [2] |

| Appearance | Data not available | [1] |

| Boiling Point | 352.4 °C at 760 mmHg | [1] |

| Density | 1.901 g/cm³ | [1] |

| Refractive Index | 1.735 | [1] |

| Flash Point | 166.9 °C | [1] |

| Melting Point | Not available | [1] |

| Solubility | Not available | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Note: The melting point and solubility of this compound are not consistently reported in the available literature.

Spectroscopic Data

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its combination of functional groups:

-

Aromatic Amine Groups: The two amine groups are nucleophilic and can participate in a variety of reactions, including diazotization, acylation, and condensation reactions. They are key to the formation of heterocyclic compounds.

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. It can be reduced to an amine group, offering a route to triamine derivatives.

-

Bromine Atom: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Experimental Protocols

Proposed Synthetic Pathway

A plausible method for the synthesis of this compound involves the nitration of a suitable precursor, such as 4-bromo-1,2-phenylenediamine. The directing effects of the amine and bromo substituents would need to be carefully considered to achieve the desired regioselectivity.

Below is a conceptual workflow for this proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This proposed pathway is hypothetical and would require experimental validation and optimization.

Applications in Research and Development

This compound is primarily utilized as a building block in organic synthesis.[1] Its trifunctional nature allows for the construction of a diverse range of complex molecules.

-

Pharmaceutical Industry: This compound is a valuable intermediate in the development of new drug candidates.[1][4] The presence of multiple reactive sites allows for the generation of libraries of compounds for screening against various biological targets.

-

Dye Industry: It serves as a precursor in the manufacturing of dyes, where its chemical structure contributes to the color and stability of the final products.[1]

-

Materials Science: The compound can be employed in the synthesis of advanced materials with specific electronic or optical properties.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information linking this compound to any specific biological signaling pathways or detailing its own biological activity. Its utility in drug discovery is as a scaffold to be further elaborated into potentially active molecules.[4] Therefore, the creation of a diagram for a signaling pathway directly involving this compound is not feasible at this time.

Safety and Handling

Detailed safety and handling information should be obtained from a comprehensive Safety Data Sheet (SDS) for this compound. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential in various fields, particularly in the synthesis of pharmaceuticals and dyes. While some of its physical properties are well-documented, further experimental work is required to determine its melting point, solubility, and detailed spectroscopic characteristics. The development of a robust and scalable synthetic protocol would further enhance its accessibility and utility for the scientific community.

References

Technical Guide: Properties of 4-Bromo-3-nitrobenzene-1,2-diamine

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data on 4-Bromo-3-nitrobenzene-1,2-diamine, a chemical compound utilized in various research and development applications.

Chemical Identity and Properties

This compound is a substituted benzene derivative.[1] It is recognized for its utility as a building block in organic synthesis, particularly in the pharmaceutical and dye industries.[1][2] The presence of amine, bromo, and nitro functional groups makes it a versatile intermediate for creating more complex molecules.[1]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and chemical database management.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN₃O₂ | PubChem, American Elements[3][4] |

| Molecular Weight | 232.03 g/mol | PubChem[3] |

| Monoisotopic Mass | 230.96434 Da | PubChem[3] |

| CAS Number | 147021-89-4 | American Elements[4] |

Note on Experimental Protocols and Visualizations:

-

Experimental Protocols: The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. As these are fundamental and widely understood methods, detailed experimental protocols are not provided in this context.

-

Diagrams: The user request for diagrams of signaling pathways or experimental workflows is not applicable to the presentation of basic chemical properties like molecular weight and formula. Therefore, no diagrams are included.

References

Technical Guide: Solubility of 4-Bromo-3-nitrobenzene-1,2-diamine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-bromo-3-nitrobenzene-1,2-diamine, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a comprehensive, standardized experimental protocol for the systematic determination of its solubility. The methodologies detailed herein, centered around the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis, are designed to enable researchers to generate reliable and reproducible solubility data. Such data is critical for the optimization of reaction conditions, purification processes, and formulation development. This guide includes a structured template for data presentation and a visual workflow to facilitate experimental planning and execution.

Introduction

This compound is an aromatic amine whose utility in organic synthesis is significant, particularly as a building block for heterocyclic compounds and active pharmaceutical ingredients. The physicochemical properties of this compound, especially its solubility in organic solvents, are fundamental parameters that govern its handling, reaction kinetics, and purification. The efficiency of processes such as synthesis, crystallization, and formulation is directly influenced by the solubility of the starting materials and intermediates.

Despite its importance, there is a conspicuous lack of published quantitative solubility data for this compound. This guide aims to bridge this information gap by providing a robust and detailed experimental framework for researchers to determine these crucial solubility parameters in-house.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 147021-89-4 |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.04 g/mol |

| Boiling Point | 352.4 °C at 760 mmHg |

| Density | 1.901 g/cm³ |

| Flash Point | 166.9 °C |

Note: Melting point and explicit solubility data are not consistently reported in public databases.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the public domain. Table 2 is provided as a template for researchers to populate with their experimentally determined data. This structured format will allow for easy comparison of solubility across different solvents and temperatures.

Table 2: Template for Experimental Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Isopropanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Chloroform | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Tetrahydrofuran | 25 | HPLC-UV | ||

| Toluene | 25 | HPLC-UV | ||

| Add other solvents and temperatures as required |

Experimental Protocol: Determination of Solubility

The following section details the isothermal shake-flask method, which is considered a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2]

Materials and Equipment

-

This compound (of known purity)

-

HPLC-grade organic solvents

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Centrifuge (optional)

Procedure

A visual representation of the experimental workflow is provided in Figure 1.

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with a saturated solution has been reached.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vials tightly to prevent any solvent evaporation during the experiment.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is between 24 and 72 hours.[2][3] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

Step 3: Sample Collection and Preparation

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, the vials can be centrifuged to facilitate the separation of the solid phase.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is crucial to remove any fine solid particles that could dissolve upon dilution and lead to an overestimation of solubility.

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

Step 4: Concentration Analysis by HPLC

-

Analyze the diluted solution using a pre-validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.[4]

Step 5: Calculation of Solubility

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor used in Step 3.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Development of HPLC Method

A crucial component of this protocol is the use of a reliable HPLC method for concentration determination. The following provides a general starting point for method development.

-

Column: A reversed-phase C18 column is a common starting point for aromatic compounds.

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water or a buffer is typically used. The ratio can be optimized to achieve good peak shape and a reasonable retention time.

-

Detection: The UV detector wavelength should be set to the λmax (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity.

-

Calibration: Prepare a series of standard solutions of the compound in the chosen solvent, covering the expected concentration range of the diluted samples. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999 for accurate results.[4]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.

Conclusion

References

Spectroscopic Profile of 4-Bromo-3-nitrobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-3-nitrobenzene-1,2-diamine (CAS No: 147021-89-4, Molecular Formula: C₆H₆BrN₃O₂, Molecular Weight: 232.04 g/mol ).[1][2][3] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive analysis based on data from structurally similar molecules. The information herein is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and related compounds in fields such as medicinal chemistry and materials science.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for related compounds, including various nitro-substituted anilines, bromonitrobenzenes, and other aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | d | 1H | Ar-H (ortho to -NO₂) |

| ~ 6.8 - 7.1 | d | 1H | Ar-H (ortho to -Br) |

| ~ 5.0 - 6.0 | br s | 4H | -NH ₂ |

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C -NO₂ |

| ~ 135 - 140 | C -NH₂ |

| ~ 130 - 135 | C -NH₂ |

| ~ 120 - 125 | C H |

| ~ 115 - 120 | C H |

| ~ 110 - 115 | C -Br |

Predicted solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, two bands | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1630 - 1600 | Strong | N-H bending (scissoring) of -NH₂ |

| 1580 - 1560 | Strong | Aromatic C=C stretching |

| 1530 - 1500 | Strong | Asymmetric N-O stretching of -NO₂ |

| 1350 - 1320 | Strong | Symmetric N-O stretching of -NO₂ |

| 1300 - 1250 | Medium to Strong | Aromatic C-N stretching |

| 850 - 800 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 231/233 | High | [M]⁺ (Molecular ion peak, isotopic pattern due to ⁷⁹Br/⁸¹Br) |

| 214/216 | Medium | [M-OH]⁺ |

| 185/187 | Medium | [M-NO₂]⁺ |

| 106 | High | [M-Br-NO₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A proton-decoupled sequence is typically used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction:

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound will be vaporized and separated from the solvent and any impurities.

-

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.

References

Commercial Availability and Technical Profile of 4-bromo-3-nitro-1,2-benzenediamine

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: 4-bromo-3-nitro-1,2-benzenediamine, a key organic intermediate, is gaining significant attention within the scientific community, particularly in the fields of pharmaceutical development and materials science. Its unique molecular architecture, featuring a benzene ring substituted with bromo, nitro, and adjacent amine functional groups, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of 4-bromo-3-nitro-1,2-benzenediamine, its physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological significance.

Commercial Availability

4-bromo-3-nitro-1,2-benzenediamine (CAS No. 147021-89-4) is commercially available from a range of chemical suppliers catering to research and development needs. The purity and available quantities vary among suppliers, influencing the cost. Researchers are advised to consult the respective company websites for the most current pricing and stock information.

| Supplier | Purity | Available Quantities |

| American Elements® | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) | Bulk quantities and custom specifications |

| Parchem | Inquire for specifications | Inquire for packaging options |

| LookChem | Inquire for specifications | Inquire for supply ability |

| ChemicalBook | Inquire for specifications | Various (e.g., grams to kilograms) |

| Dana Bioscience | Inquire for specifications | e.g., 1g |

| Echemi | Inquire for specifications | Inquire for packaging options |

| Sobekbio Biosciences | Inquire for specifications | Inquire for packaging options |

| Sigma-Aldrich | 97% (for the related compound 4-Bromo-1,2-diaminobenzene) | 5g, 25g, 100g |

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromo-3-nitro-1,2-benzenediamine is presented below, based on data from various chemical suppliers and databases.[1][2][3][4]

| Property | Value |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.04 g/mol [1] |

| CAS Number | 147021-89-4 |

| Appearance | Not consistently reported, may vary |

| Boiling Point | 352.4 °C at 760 mmHg[3] |

| Density | 1.901 g/cm³[3] |

| Flash Point | 166.9 °C[3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere[3] |

Synthesis Protocol

Proposed Synthesis of 4-bromo-3-nitro-1,2-benzenediamine

This protocol is a hypothetical procedure based on the nitration of similar aromatic amines and should be performed with appropriate safety precautions by trained personnel.

Materials:

-

4-bromo-1,2-benzenediamine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add a stoichiometric equivalent of fuming nitric acid to a cooled, stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

-

Dissolution of Starting Material: In a separate flask, dissolve 4-bromo-1,2-benzenediamine in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-bromo-1,2-benzenediamine, ensuring the reaction temperature is maintained between 0 and 5 °C. The reaction is exothermic and requires careful temperature control to prevent over-nitration and side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and then remove the solvent under reduced pressure to yield the crude 4-bromo-3-nitro-1,2-benzenediamine.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography.

Logical Workflow for the Proposed Synthesis

Caption: Proposed workflow for the synthesis of 4-bromo-3-nitro-1,2-benzenediamine.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of 4-bromo-3-nitro-1,2-benzenediamine are limited, the presence of the nitroaromatic moiety suggests potential interactions with key cellular signaling pathways, a feature common to many nitro-containing compounds explored in drug discovery.[5] Nitroaromatic compounds are known to be bioreductively activated in hypoxic environments, such as those found in solid tumors, leading to the generation of cytotoxic species.[5][6] This property makes them attractive candidates for the development of targeted cancer therapies.

Two of the most critical signaling pathways often dysregulated in cancer and other diseases are the MAPK/ERK and NF-κB pathways. Nitroaromatic compounds and their derivatives have been shown to modulate these pathways, although the precise mechanisms can vary.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[7][8][9] Dysregulation of this pathway is a hallmark of many cancers. The potential for nitroaromatic compounds to interfere with this pathway, perhaps through the generation of reactive oxygen species or by direct interaction with pathway components, is an area of active research.

References

- 1. parchem.com [parchem.com]

- 2. americanelements.com [americanelements.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Bromo-3-nitrobenzene-1,2-diamine | C6H6BrN3O2 | CID 15040736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Bromo-3-nitrobenzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science.[1] The synthesis involves a multi-step process commencing from aniline, incorporating key reactions such as electrophilic aromatic substitution and selective reduction. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its synthetic intermediate is provided below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Boiling Point (°C) |

| 4-Bromo-1,2-dinitrobenzene | C₆H₃BrN₂O₄ | 247.00 | 610-38-8 | 353.6 ± 22.0 at 760 mmHg[2] |

| This compound | C₆H₆BrN₃O₂ | 232.04 | 147021-89-4 | 352.4 at 760 mmHg[1] |

Synthetic Pathway Overview

The synthesis of this compound is a five-step process starting from aniline. The overall workflow involves the protection of the amino group, followed by bromination and nitration, deprotection, a second nitration, and finally, a selective reduction of one nitro group.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Detailed experimental procedures for each synthetic step are outlined below.

Step 1: Acetylation of Aniline to Acetanilide

This initial step protects the amino group to control the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Procedure:

-

In a 25-mL Erlenmeyer flask, combine 465 mg (5 mmol) of aniline, 12 mL of water, and 0.5 mL of concentrated hydrochloric acid. Swirl the mixture until the aniline dissolves.

-

Prepare a solution of 750 mg of sodium acetate trihydrate in 2 mL of water.

-

To the aniline solution, add 1.0 mL of acetic anhydride with mixing, immediately followed by the sodium acetate solution.

-

Place the flask in an ice bath and stir as the acetanilide crystallizes.

-

Collect the solid product by filtration using a Büchner funnel and wash with a small amount of ice water.

-

Dry the product by drawing air through the filter cake and pressing it between filter papers.[3]

Step 2: Bromination of Acetanilide to p-Bromoacetanilide

This step introduces a bromine atom at the para position of the acetanilide.

Procedure:

-

In a 25-mL Erlenmeyer flask, dissolve the dried acetanilide from the previous step in 4 mL of glacial acetic acid.

-

Add 1.6 g of pyridinium bromide perbromide to the solution.

-

Mix the contents and heat the flask in a 60 °C water bath for 10 minutes.

-

Add 15 mL of water followed by 2 mL of saturated sodium bisulfite solution to quench any remaining bromine. If the orange color persists, add another 1 mL of the bisulfite solution.

-

Cool the mixture in an ice bath for 5 minutes to facilitate crystallization.

-

Collect the crystals in a Hirsch funnel, wash with water, and partially dry by drawing air through them.

-

Complete the drying by heating the crystals on a watch glass over a beaker of boiling water. The product must be thoroughly dry for the subsequent nitration step.[4]

Step 3: Nitration of p-Bromoacetanilide to 4-Bromo-2-nitroacetanilide

A nitro group is introduced ortho to the acetylamino group in this step.

Procedure:

-

In a 25 x 150-mm test tube, dissolve 428 mg (2 mmol) of dry p-bromoacetanilide in 6 mL of concentrated sulfuric acid, with gentle heating if necessary.

-

Add a stirring bar and cool the solution in an ice bath.

-

Prepare a nitrating mixture by combining 12 drops of concentrated nitric acid and 20 drops of concentrated sulfuric acid, and cool it in the ice bath.

-

Add the nitrating mixture dropwise to the p-bromoacetanilide solution at a rate of one drop every 10 seconds while maintaining stirring in the ice bath.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.

-

Pour the reaction mixture into 40 mL of ice water with mixing to precipitate the product.

-

Collect the yellow 4-bromo-2-nitroacetanilide by filtration. This moist product can be used directly in the next step.[3][4]

Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide to 4-Bromo-2-nitroaniline

The protecting acetyl group is removed to yield 4-bromo-2-nitroaniline.

Procedure:

-

Place the moist 4-bromo-2-nitroacetanilide in a 20 x 150-mm test tube with 2.0 mL of water and 3.0 mL of concentrated hydrochloric acid.

-

Add boiling chips and gently reflux the mixture for 10 minutes.

-

Pour the reaction mixture into a mixture of 30 mL of ice water and 5 mL of concentrated ammonium hydroxide to neutralize the acid and precipitate the product. Ensure the mixture is basic.

-

The resulting 4-bromo-2-nitroaniline can be purified by recrystallization. A 57% yield with a melting point of 109 °C has been reported for this hydrolysis step.[5]

Step 5: Nitration of 4-Bromo-2-nitroaniline to 4-Bromo-1,2-dinitrobenzene

A second nitro group is introduced to the aromatic ring. While a specific protocol for this exact transformation is not detailed in the searched literature, a general procedure for the nitration of a similar compound, bromobenzene, can be adapted.[6]

General Procedure (Adaptable):

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.

-

Dissolve 4-bromo-2-nitroaniline in a suitable solvent and cool the solution.

-

Slowly add the nitrating mixture to the solution of 4-bromo-2-nitroaniline while maintaining a low temperature.

-

After the addition, the reaction may be allowed to warm to a specific temperature and stirred for a set period.

-

The reaction is then quenched by pouring it into ice water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.

Quantitative Data for 4-Bromo-1,2-dinitrobenzene:

-

Melting Point: 59.5 °C[2]

Step 6: Selective Reduction of 4-Bromo-1,2-dinitrobenzene to this compound

This final and crucial step involves the selective reduction of one of the two nitro groups to an amino group. The Zinin reduction, using sodium sulfide or related reagents, is a classic method for such selective reductions.[7]

General Procedure (Zinin Reduction):

-

Prepare a solution of sodium polysulfide by dissolving sodium sulfide and sulfur in water and heating until a clear solution is obtained.[7]

-

Dissolve 4-bromo-1,2-dinitrobenzene in a suitable solvent (e.g., ethanol).

-

Add the sodium polysulfide solution to the solution of the dinitro compound.

-

The reaction mixture is typically heated for a specific duration.

-

After the reaction is complete, the mixture is worked up by filtering and neutralizing the filtrate to precipitate the amino product.

-

The crude product can then be purified by recrystallization.

Summary of Quantitative Data

| Step | Starting Material | Product | Reagents | Reported Yield | Melting Point (°C) |

| 1 | Aniline | Acetanilide | Acetic anhydride, HCl, Sodium acetate | - | - |

| 2 | Acetanilide | p-Bromoacetanilide | Pyridinium bromide perbromide, Acetic acid | - | - |

| 3 | p-Bromoacetanilide | 4-Bromo-2-nitroacetanilide | HNO₃, H₂SO₄ | - | - |

| 4 | 4-Bromo-2-nitroacetanilide | 4-Bromo-2-nitroaniline | HCl, NH₄OH | 57%[5] | 109[5] |

| 5 | 4-Bromo-2-nitroaniline | 4-Bromo-1,2-dinitrobenzene | HNO₃, H₂SO₄ (adapted) | - | 59.5[2] |

| 6 | 4-Bromo-1,2-dinitrobenzene | This compound | Sodium polysulfide (general) | - | - |

Logical Relationship of Synthetic Steps

The sequence of reactions is logically designed to achieve the desired substitution pattern on the benzene ring.

Caption: Logical flow of the multi-step synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy 4-Bromo-1,2-dinitrobenzene | 610-38-8 [smolecule.com]

- 3. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]

- 4. Solved What is the reaction mechanism for the synthesis | Chegg.com [chegg.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of 4-Bromo-3-nitrobenzene-1,2-diamine. The information presented herein is curated for professionals in the fields of chemical research and pharmaceutical development, offering a detailed examination of the requisite starting materials and reaction conditions.

Introduction

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, nitro, and vicinal diamino functionalities on the benzene ring makes it a versatile building block for the construction of more complex molecular architectures. This guide outlines a robust multi-step synthesis commencing from the readily available starting material, o-phenylenediamine.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence. This pathway involves the initial protection of the amino groups of o-phenylenediamine by acetylation, followed by regioselective bromination and nitration, and concluding with the deprotection of the amino groups.

Figure 1: Proposed four-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N,N'-Diacetylbenzene-1,2-diamine

This initial step involves the protection of the highly reactive amino groups of o-phenylenediamine to prevent unwanted side reactions in the subsequent bromination and nitration steps.

Protocol:

-

In a suitable reaction vessel, dissolve o-phenylenediamine in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition is complete, warm the reaction mixture to approximately 50°C and maintain this temperature for 1-2 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

| Reagent/Parameter | Quantity | Molar Equivalent |

| o-Phenylenediamine | 80 g | 1 |

| Glacial Acetic Acid | 640 mL | - |

| Acetic Anhydride | 158 g | 2.1 |

| Reaction Temperature | 50 °C | - |

| Reaction Time | 1-2 hours | - |

Table 1: Reagents and conditions for the synthesis of N,N'-Diacetylbenzene-1,2-diamine.[1]

Step 2: Synthesis of 4-Bromo-N,N'-diacetylbenzene-1,2-diamine

The diacetylated intermediate undergoes regioselective bromination at the para position to one of the acetamido groups.

Protocol:

-

Suspend N,N'-Diacetylbenzene-1,2-diamine in glacial acetic acid.

-

Add sodium bromide to the suspension and stir until it is evenly distributed.

-

Slowly add 30% hydrogen peroxide to the mixture at room temperature.

-

After the addition, heat the reaction mixture to 50-60°C for 2-3 hours.

-

Monitor the reaction by a suitable analytical method (e.g., TLC).

-

After completion, cool the reaction mixture and pour it into ice water containing sodium sulfite to quench any remaining bromine.

-

Filter the precipitated solid, wash with water, and dry to obtain the product.

| Reagent/Parameter | Quantity | Molar Equivalent |

| N,N'-Diacetylbenzene-1,2-diamine | (from previous step) | 1 |

| Sodium Bromide | 80 g | 1.05 |

| 30% Hydrogen Peroxide | 92 g | 1.1 |

| Glacial Acetic Acid | (sufficient amount) | - |

| Reaction Temperature | 50-60 °C | - |

| Reaction Time | 2-3 hours | - |

Table 2: Reagents and conditions for the synthesis of 4-Bromo-N,N'-diacetylbenzene-1,2-diamine.[1]

Step 3: Synthesis of 4-Bromo-3-nitro-N,N'-diacetylbenzene-1,2-diamine

This step introduces the nitro group at the desired position through electrophilic aromatic substitution. The directing effects of the substituents guide the nitration to the 3-position.

Figure 2: Directing effects of substituents in the nitration step.

Proposed Protocol:

-

In a flask, carefully add 4-Bromo-N,N'-diacetylbenzene-1,2-diamine to concentrated sulfuric acid at 0-5°C.

-

Stir the mixture until the solid is completely dissolved.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0-5°C.

-

Slowly add the nitrating mixture to the solution of the bromo-compound, maintaining the temperature below 10°C.

-

After the addition, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for several hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with water until neutral, and dry.

| Reagent/Parameter | Quantity (Typical) | Molar Equivalent |

| 4-Bromo-N,N'-diacetylbenzene-1,2-diamine | 1 part | 1 |

| Concentrated Sulfuric Acid | 4-5 parts (by weight) | - |

| Concentrated Nitric Acid | 1.1-1.2 parts | 1.1-1.2 |

| Reaction Temperature | 0-10 °C | - |

Table 3: Proposed reagents and conditions for the synthesis of 4-Bromo-3-nitro-N,N'-diacetylbenzene-1,2-diamine.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the acetyl protecting groups to yield the target diamine.

Protocol:

-

Suspend 4-Bromo-3-nitro-N,N'-diacetylbenzene-1,2-diamine in a mixture of methanol and water.

-

Add a concentrated aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization.

| Reagent/Parameter | Quantity | Molar Equivalent |

| 4-Bromo-3-nitro-N,N'-diacetylbenzene-1,2-diamine | (from previous step) | 1 |

| Sodium Hydroxide | (sufficient amount for hydrolysis) | - |

| Methanol/Water | (as solvent) | - |

| Reaction Temperature | 80-90 °C | - |

| Reaction Time | 2-4 hours | - |

Table 4: Reagents and conditions for the synthesis of this compound.[1]

Conclusion

The synthesis of this compound from o-phenylenediamine is a feasible multi-step process. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the nitration step, to ensure the desired regioselectivity. The protocols provided in this guide are based on established chemical principles and published procedures for analogous transformations, offering a solid foundation for researchers to produce this valuable chemical intermediate.

References

4-Bromo-3-nitrobenzene-1,2-diamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Bromo-3-nitrobenzene-1,2-diamine. Due to the limited availability of specific toxicological data for this compound, this guide draws upon information from Safety Data Sheets (SDS) for the compound itself and structurally similar aromatic nitro amines, providing a robust framework for risk mitigation in a research and development setting.

Hazard Identification and Classification

Table 1: GHS Hazard Identification

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: Information compiled from various supplier safety data sheets.[4]

Aromatic amines as a class are known for a range of toxic effects, including potential carcinogenicity and mutagenicity.[1][2] Absorption through the skin is a significant route of exposure for many aromatic amines.[2] Nitroaromatic compounds can also pose health risks, including the induction of methemoglobinemia.[5]

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of accidental exposure.

Table 2: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[6][7] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6] |

Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize exposure risk.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of appropriate PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN166 (EU) standards.[7][8] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[6][8] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[7][9] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[10]

-

Keep containers tightly closed when not in use.[9]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[11][12]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Table 4: Accidental Release Protocol

| Step | Action |

| 1. Evacuation & Isolation | Evacuate personnel from the immediate area. Isolate the spill and prevent entry.[6] |

| 2. Ventilation | Ensure adequate ventilation.[6] |

| 3. Personal Protection | Wear appropriate personal protective equipment (see Table 3).[6] |

| 4. Containment & Cleanup | For solid spills, carefully sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[7] Do not let the chemical enter drains.[6] |

| 5. Decontamination | Clean the spill area thoroughly. |

| 6. Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations.[7] |

Firefighting Measures

While not highly flammable, aromatic nitro compounds can be combustible and may pose an explosion risk under certain conditions, such as heating under alkaline conditions.[5]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[8]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological Information

Specific quantitative toxicological data, such as LD50 or LC50 values for this compound, are not well-documented in the public domain. However, the general toxicological properties of aromatic amines and nitro compounds should be considered.

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[7] Harmful if swallowed.[7]

-

Chronic Effects: Prolonged or repeated exposure may have adverse effects. Aromatic amines are a class of chemicals with some members classified as known or suspected carcinogens.[1][2]

-

Methemoglobinemia: Aromatic nitro compounds can be absorbed into the body and lead to the formation of methemoglobin, which can cause cyanosis. The onset of symptoms may be delayed.[7]

Experimental Protocols and Workflows

Due to the absence of specific experimental safety protocols in the provided search results, a general workflow for handling potentially hazardous chemical compounds is presented below.

Caption: A generalized workflow for the safe handling of hazardous chemicals.

Caption: A decision-making diagram for assessing risks associated with similar compounds.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.[7] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[7] Do not allow the material to enter drains or waterways.[6]

Conclusion

While specific toxicological data for this compound is limited, its chemical structure suggests that it should be handled with a high degree of caution. By adhering to the safety protocols outlined in this guide, which are based on established best practices for handling aromatic amines and nitro compounds, researchers can significantly mitigate the risks associated with its use in a laboratory setting. A thorough risk assessment should always precede any experimental work with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]

- 4. americanelements.com [americanelements.com]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Strategic Utility of 4-Bromo-3-nitrobenzene-1,2-diamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitrobenzene-1,2-diamine is a pivotal precursor in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry and drug development. Its unique structural arrangement, featuring adjacent amino groups and electron-withdrawing bromo and nitro substituents, makes it a versatile building block for the creation of diverse molecular scaffolds. This technical guide explores the research applications of this compound, focusing on its role in the synthesis of bioactive benzimidazoles and quinoxalines, and provides detailed experimental protocols and quantitative data to facilitate further research and development.

Core Applications in Heterocyclic Synthesis

This compound serves as a key starting material for the synthesis of two major classes of pharmacologically relevant heterocyclic compounds: benzimidazoles and quinoxalines. The presence of the 1,2-diamine functionality allows for facile cyclization reactions with various electrophilic partners.

Synthesis of 5-Bromo-6-nitrobenzimidazole Derivatives

The reaction of this compound with a variety of aldehydes leads to the formation of 2-substituted-5-bromo-6-nitrobenzimidazoles. This class of compounds is of particular interest due to the established anticancer and antimicrobial properties of the benzimidazole core. The nitro group, in particular, is a known pharmacophore that can enhance the biological activity of the resulting molecule.

A general synthetic scheme for the preparation of these derivatives involves the condensation of the diamine with a substituted benzaldehyde.

Logical Relationship: Synthesis of 5-Bromo-6-nitrobenzimidazoles

Caption: General synthesis of 5-bromo-6-nitrobenzimidazoles.

Synthesis of 6-Bromo-7-nitroquinoxaline Derivatives

Similarly, the condensation of this compound with α-dicarbonyl compounds, such as benzil, yields 6-bromo-7-nitroquinoxaline derivatives. Quinoxalines are another important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.

Experimental Workflow: Synthesis of 6-Bromo-7-nitro-2,3-diphenylquinoxaline

Caption: Workflow for synthesizing a quinoxaline derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological evaluation of derivatives of this compound.

Table 1: Synthesis of 2-Substituted-5-bromo-6-nitrobenzimidazoles

| Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 4-Chloro | 6-8 | 75 | 210-212 |

| 3,4-Dihydroxy | 6-8 | 70 | 235-237 |

| 4-Nitro | 6-8 | 80 | 248-250 |

Data is analogous from the synthesis of 2-arylsubstituted benzimidazoles using o-phenylenediamine.

Table 2: Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives

| Compound | Cell Line | IC₅₀ (nM) |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-neoplastic) | 22,200 |

| 2-(3,4-Dichlorophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | >100,000 |

Data from a study on structurally similar 2-aryl-5(6)-nitro-1H-benzimidazole derivatives.[1][2]

Table 3: Synthesis of 6-Bromo-7-nitro-2,3-diphenylquinoxaline

| Starting Diamine | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 4-Nitro-o-phenylenediamine | 1 | 90 | 193-195 |

Data is analogous from a green synthesis protocol using a related starting material.[3]

Detailed Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-5-bromo-6-nitrobenzimidazoles[1]

A mixture of this compound (1 mmol) and a substituted aromatic aldehyde (1.1 mmol) is prepared in ethanol (20 mL). To this mixture, p-toluenesulfonic acid (p-TsOH) (1 mmol) is added as a catalyst. The resulting solution is refluxed for 6-8 hours, with the reaction progress monitored by thin-layer chromatography (TLC) using a 7:3 v/v ethyl acetate and petroleum ether eluent system. Upon completion of the reaction, the solvent is evaporated under reduced pressure. The crude product is then recrystallized from isopropanol to yield the pure 2-substituted-5-bromo-6-nitrobenzimidazole.

Synthesis of 6-Bromo-7-nitro-2,3-diphenylquinoxaline[4]

In a standard-sized test tube, this compound (1.1 mmol), benzil (1 mmol), and a catalytic amount of thiamine hydrochloride (5 mol%) are dissolved in 5 mL of ethanol. The test tube is then clamped in an ultrasonic bath and sonicated at room temperature for 1 hour. Following sonication, 10 mL of water is added to the reaction mixture, which is then chilled and stirred to induce precipitation. The solid product is collected by vacuum filtration. If the product appears orange, it can be purified by recrystallization from 70% ethanol. The final product is dried, and its identity and purity are confirmed by IR spectroscopy and melting point determination.

Potential Signaling Pathways

Derivatives of benzimidazoles and quinoxalines are known to interact with various biological targets and signaling pathways, contributing to their therapeutic effects. While specific pathways for derivatives of this compound are yet to be fully elucidated, related compounds have been shown to act as inhibitors of key enzymes involved in cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential for drug discovery. The straightforward synthesis of bioactive benzimidazoles and quinoxalines from this precursor, coupled with the potential for diverse functionalization, makes it an attractive scaffold for medicinal chemists. The data and protocols presented in this guide are intended to serve as a foundation for further research into the development of novel therapeutic agents derived from this promising chemical entity. Further investigation into the specific biological targets and mechanisms of action of these derivatives will be crucial in realizing their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzimidazoles from 4-Bromo-3-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The unique structural scaffold of benzimidazole, an isostere of naturally occurring nucleotides, allows for versatile interactions with various biological macromolecules.[1] This document provides detailed protocols for the synthesis of novel 5-bromo-6-nitro-1H-benzimidazole derivatives starting from 4-Bromo-3-nitrobenzene-1,2-diamine. Additionally, it summarizes the cytotoxic activities of related compounds and explores their potential mechanisms of action through key signaling pathways implicated in cancer progression.

Synthesis of 2-Aryl-5-bromo-6-nitro-1H-benzimidazoles

The primary method for synthesizing 2-substituted benzimidazoles from o-phenylenediamines is through condensation with aldehydes or carboxylic acids. The following protocols are adapted from established procedures for structurally similar compounds and are optimized for the use of this compound.[3][4]

Protocol 1: Condensation with Aromatic Aldehydes

This protocol outlines the synthesis of 2-aryl-5-bromo-6-nitro-1H-benzimidazoles via the reaction of this compound with various substituted aromatic aldehydes.

Experimental Workflow:

Caption: General workflow for the synthesis of 2-aryl-5-bromo-6-nitro-1H-benzimidazoles.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

p-Toluenesulfonic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid in ethanol (20 mL).

-

Heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 3:7).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (100 mL) to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove any acid catalyst, and air dry.

-

Purify the crude product by recrystallization from ethanol to yield the pure 2-aryl-5-bromo-6-nitro-1H-benzimidazole.

Quantitative Data:

| Aldehyde Reactant | Product | Reaction Time (h) | Yield (%) |

| Benzaldehyde | 2-Phenyl-5-bromo-6-nitro-1H-benzimidazole | 4 | 85-90 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-bromo-6-nitro-1H-benzimidazole | 5 | 82-88 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-bromo-6-nitro-1H-benzimidazole | 6 | 80-85 |

Characterization Data for 2-Phenyl-5-bromo-6-nitro-1H-benzimidazole (Representative Example):

-

1H NMR (DMSO-d6, 400 MHz): δ 13.5 (s, 1H, NH), 8.3-7.5 (m, 7H, Ar-H).

-

13C NMR (DMSO-d6, 100 MHz): δ 152.1, 143.8, 138.2, 131.5, 130.4, 129.1, 126.8, 120.5, 118.9, 112.3.

-

IR (KBr, cm-1): 3430 (N-H), 1625 (C=N), 1520, 1340 (NO2).

Anticancer Activity and Mechanism of Action

Nitrobenzimidazole derivatives have demonstrated significant potential as anticancer agents.[5][6] Their mechanism of action often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer.

In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [5] |

| 2-(4-Chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-neoplastic) | 22.2 | [5] |

| 2-(3,4,5-Trimethoxyphenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | >100 | [5] |

| 2-(4-Nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | 25.4 | [5] |

Inhibition of PI3K/AKT and MAPK Signaling Pathways

The PI3K/AKT and MAPK signaling pathways are crucial for cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers.[7][8] Benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting these pathways.

PI3K/AKT Signaling Pathway: